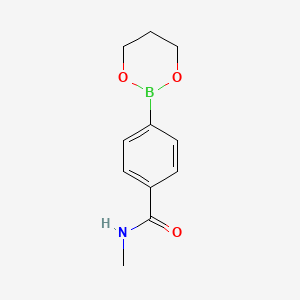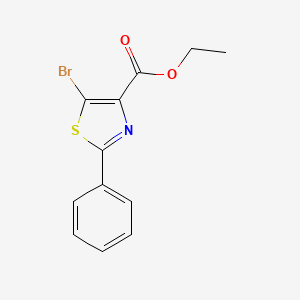
5-溴-2-苯并噻唑-4-羧酸乙酯
描述
Ethyl 5-bromo-2-phenylthiazole-4-carboxylate is a useful research compound. Its molecular formula is C12H10BrNO2S and its molecular weight is 312.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-bromo-2-phenylthiazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-bromo-2-phenylthiazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
杂环化合物的合成
5-溴-2-苯并噻唑-4-羧酸乙酯可用作各种杂环化合物的合成前体,展示了该化合物在有机合成中的多功能性。例如,一项研究说明了其在通过一系列反应合成 [1,2,3] 三唑并[1,5-a]喹啉衍生物中的效用,突出了其反应性和生成复杂结构的潜力 (Pokhodylo 和 Obushak,2019)。
方法学进展
据报道,使用 5-溴-2-苯并噻唑-4-羧酸乙酯的合成方法学取得了进展,这简化了噻唑衍生物的合成。一个值得注意的例子包括一种有效的单罐合成技术,该技术提供了一种实用且绿色的方法,可以从容易获得的材料中生成 2-取代-4-甲基噻唑-5-羧酸酯,展示了在温和条件下的改进产率 (Meng、Wang、Zheng、Dou 和 Guo,2014)。
光物理和光化学性质
已经探索了由 5-溴-2-苯并噻唑-4-羧酸乙酯合成的噻唑衍生物的光物理和光化学性质,揭示了它们在光动力疗法和光敏剂中的潜力。对卤代噻唑的串联光芳基化-光异构化以合成 2-芳基噻唑-5-羧酸乙酯的研究揭示了它们的光物理行为和单线态氧活化能力,表明它们在医学和材料科学中的效用 (Amati、Belviso、D’Auria、Lelj、Racioppi 和 Viggiani,2010)。
抗菌应用
在关注合成和结构分析的同时,一些 5-溴-2-苯并噻唑-4-羧酸乙酯的衍生物已被研究其抗菌特性。针对各种细菌和真菌菌株进行合成修饰和随后的测试已经确定了具有显着抗菌活性的化合物,突出了这些衍生物在开发新的抗菌剂和抗真菌剂中的潜力 (Desai、Bhatt 和 Joshi,2019)。
作用机制
Pharmacokinetics
Ethyl 5-bromo-2-phenylthiazole-4-carboxylate exhibits high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound is predicted to inhibit several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 . These enzymes are involved in drug metabolism, and their inhibition can affect the compound’s pharmacokinetic properties. The compound’s logP values suggest it is moderately lipophilic , which can influence its distribution within the body.
Action Environment
The action, efficacy, and stability of Ethyl 5-bromo-2-phenylthiazole-4-carboxylate can be influenced by various environmental factors. For instance, its storage temperature should be between 2-8°C in a dry environment . Furthermore, its solubility can affect its distribution in the body and its interactions with targets . More research is needed to fully understand how environmental factors influence the action of this compound.
生化分析
Biochemical Properties
Ethyl 5-bromo-2-phenylthiazole-4-carboxylate plays a significant role in various biochemical reactions due to its ability to interact with specific enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, such as cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 . These interactions are primarily due to the compound’s structural features, which allow it to bind to the active sites of these enzymes, thereby inhibiting their catalytic activity. Additionally, Ethyl 5-bromo-2-phenylthiazole-4-carboxylate may interact with other proteins and biomolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, further influencing various biochemical pathways.
Cellular Effects
Ethyl 5-bromo-2-phenylthiazole-4-carboxylate has been shown to affect various types of cells and cellular processes. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Ethyl 5-bromo-2-phenylthiazole-4-carboxylate may alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Additionally, this compound can impact cell signaling pathways by inhibiting or activating specific kinases and phosphatases, thereby affecting cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of Ethyl 5-bromo-2-phenylthiazole-4-carboxylate involves its binding interactions with various biomolecules. This compound can inhibit enzyme activity by binding to the active sites of enzymes, such as cytochrome P450 enzymes, and preventing substrate access . Additionally, Ethyl 5-bromo-2-phenylthiazole-4-carboxylate may modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes. These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 5-bromo-2-phenylthiazole-4-carboxylate can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable when stored under appropriate conditions, such as in a sealed container at 2-8°C . Over extended periods, Ethyl 5-bromo-2-phenylthiazole-4-carboxylate may undergo degradation, leading to a decrease in its potency and effectiveness. Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Ethyl 5-bromo-2-phenylthiazole-4-carboxylate can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, Ethyl 5-bromo-2-phenylthiazole-4-carboxylate may cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular function . Threshold effects may also be observed, where a specific dosage range is required to achieve the desired biochemical and cellular outcomes.
Metabolic Pathways
Ethyl 5-bromo-2-phenylthiazole-4-carboxylate is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can influence metabolic flux by inhibiting key enzymes in metabolic pathways, such as cytochrome P450 enzymes . Additionally, Ethyl 5-bromo-2-phenylthiazole-4-carboxylate may affect metabolite levels by altering the activity of enzymes involved in the synthesis and degradation of specific metabolites. These interactions contribute to the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of Ethyl 5-bromo-2-phenylthiazole-4-carboxylate within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound may be transported across cell membranes by specific transporters, such as organic anion transporters, and distributed within various cellular compartments . Additionally, Ethyl 5-bromo-2-phenylthiazole-4-carboxylate may bind to intracellular proteins, affecting its localization and accumulation within cells.
Subcellular Localization
Ethyl 5-bromo-2-phenylthiazole-4-carboxylate exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, Ethyl 5-bromo-2-phenylthiazole-4-carboxylate may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes. The subcellular localization of this compound is crucial for its overall biochemical and cellular effects.
属性
IUPAC Name |
ethyl 5-bromo-2-phenyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c1-2-16-12(15)9-10(13)17-11(14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAJVAODOMRERW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659424 | |
| Record name | Ethyl 5-bromo-2-phenyl-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914347-21-0 | |
| Record name | Ethyl 5-bromo-2-phenyl-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



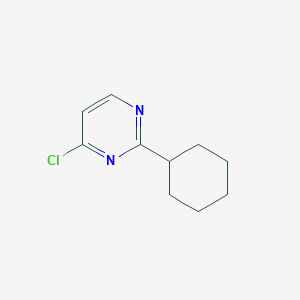

![4-[2-(Carbamoylamino)ethyl]benzoic acid](/img/structure/B1461624.png)

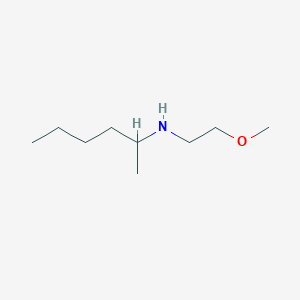
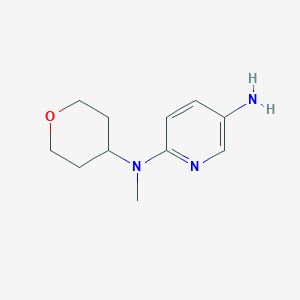
![(Hexan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B1461629.png)
